molecular formula C32H30N2O5S B10946629 (2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10946629
M. Wt: 554.7 g/mol
InChI Key: PEUVUBIZOHGDEV-JVWAILMASA-N
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Description

The compound “(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule that features multiple functional groups, including acetyl, methoxy, and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the thiazolo[2,3-d][1,3,5]benzoxadiazocin core, followed by the introduction of the acetyl, methoxy, and benzylidene groups. Common synthetic methods might include:

    Formation of the Core Structure: This could involve cyclization reactions using appropriate starting materials such as substituted anilines and thioamides.

    Introduction of Functional Groups: The acetyl group could be introduced via acetylation reactions using acetic anhydride or acetyl chloride. The methoxy group could be introduced via methylation reactions using methyl iodide or dimethyl sulfate. The benzylidene group could be introduced via condensation reactions with benzaldehyde derivatives.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The acetyl group could be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group could be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group could be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl groups.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive molecule for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: As a specialty chemical for use in materials science or catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable molecule for further study and application.

Properties

Molecular Formula

C32H30N2O5S

Molecular Weight

554.7 g/mol

IUPAC Name

(13E)-16-acetyl-13-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C32H30N2O5S/c1-18-9-8-12-24(19(18)2)38-17-22-15-21(13-14-25(22)37-5)16-27-30(36)34-29-23-10-6-7-11-26(23)39-32(4,28(29)20(3)35)33-31(34)40-27/h6-16,28-29H,17H2,1-5H3/b27-16+

InChI Key

PEUVUBIZOHGDEV-JVWAILMASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)C)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)C)OC)C

Origin of Product

United States

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